molecular formula C18H16N4O2 B2393868 1-(4-Methylphenyl)-4-[5-(2-pyridyl)-1,2,4-oxadiazol-3-yl]-2-pyrrolidinone CAS No. 1171996-83-0

1-(4-Methylphenyl)-4-[5-(2-pyridyl)-1,2,4-oxadiazol-3-yl]-2-pyrrolidinone

Cat. No. B2393868
CAS RN: 1171996-83-0
M. Wt: 320.352
InChI Key: XBWUIYIEFOEYRU-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-4-[5-(2-pyridyl)-1,2,4-oxadiazol-3-yl]-2-pyrrolidinone, also known as MPO, is a chemical compound that has garnered significant attention in scientific research. MPO belongs to the class of oxadiazole derivatives and has been found to exhibit a range of biological activities.

Scientific Research Applications

Anticancer Potential

Compounds with a 1,2,4-oxadiazole moiety have been identified as potential anticancer agents. For instance, derivatives of 1,3,4-oxadiazole have shown significant activity against breast and colorectal cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. These compounds target specific proteins such as TIP47, a binding protein of the IGF II receptor, highlighting their potential for targeted cancer therapy (Zhang et al., 2005). Additionally, other studies have explored the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents, emphasizing the pharmacological importance of the tetrahydropyridine (THP) derivatives in cancer treatment (Redda & Gangapuram, 2007).

Antitubercular Activity

The synthesis of novel pyrrole derivatives, including those with a 1,3,4-oxadiazole core, has been explored for their antitubercular activity. Preliminary results indicate moderate to good efficacy against Mycobacterium tuberculosis, offering a foundation for the development of new antitubercular agents (Joshi et al., 2015).

Optical and Electronic Applications

Derivatives of 1,2,4-oxadiazole have been studied for their optical, electronic, and charge transport properties, particularly for applications in luminescent materials and organic light-emitting diodes (OLEDs). The analysis of frontier molecular orbitals (FMOs) suggests these derivatives are promising candidates for OLEDs, showing potential for use as luminescent materials and charge transport materials (Sun & Jin, 2017).

Biological Process Inhibition

Research has also focused on the design and synthesis of novel compounds with 1,3,4-oxadiazole rings that serve as inhibitors for specific biological processes. For instance, novel nitrocatechol-substituted heterocycles have been evaluated for their ability to inhibit catechol-O-methyltransferase (COMT), with some derivatives demonstrating long-duration COMT inhibition. This research has implications for the development of therapies for Parkinson's disease (Kiss et al., 2010).

properties

IUPAC Name

1-(4-methylphenyl)-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-12-5-7-14(8-6-12)22-11-13(10-16(22)23)17-20-18(24-21-17)15-4-2-3-9-19-15/h2-9,13H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWUIYIEFOEYRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NOC(=N3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylphenyl)-4-[5-(2-pyridyl)-1,2,4-oxadiazol-3-yl]-2-pyrrolidinone

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